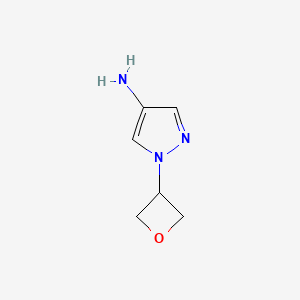

1-(oxetan-3-yl)-1H-pyrazol-4-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(oxetan-3-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKORKXLEGJOTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338719-26-8 | |

| Record name | 1-(oxetan-3-yl)pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Scientific Journey of 1 Oxetan 3 Yl 1h Pyrazol 4 Amine and Its Analogs

Historical Context of 1-(oxetan-3-yl)-1H-pyrazol-4-amine and Analogues in Academic Chemical Research

The development of compounds like this compound is a logical progression from extensive research into both pyrazole (B372694) and oxetane (B1205548) functionalities. Early research into pyrazoles established their broad spectrum of biological activities. mdpi.comresearchgate.net Similarly, the unique properties of oxetanes and their potential to enhance drug-like characteristics have been a subject of growing interest. acs.org

The synthesis of aminopyrazoles, in general, has been a focus of medicinal chemists due to their diverse biological potential. mdpi.com Different isomers, such as 3-aminopyrazoles and 5-aminopyrazoles, have shown significant anti-inflammatory and anticancer activities. mdpi.com While 4-aminopyrazoles have been explored to a lesser extent, they have demonstrated potential as anticonvulsants and antioxidants. mdpi.com

The specific combination of an oxetane at the N1 position of a 4-aminopyrazole represents a more recent area of exploration. The synthesis of such compounds has been driven by the desire to merge the established biological relevance of the pyrazole core with the property-enhancing benefits of the oxetane moiety.

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and its analogs is primarily situated within the broader context of developing novel kinase inhibitors and other targeted therapies. The compound itself is often utilized as a building block or intermediate in the synthesis of more complex molecules. sigmaaldrich.comsynquestlabs.com

A significant trend is the exploration of how the oxetane group influences the biological activity and pharmacokinetic profile of pyrazole-based inhibitors. For instance, the introduction of an oxetane can improve the activity and pharmacokinetic profile of antiviral compounds. nih.gov In the realm of cancer research, pyrazole derivatives are being investigated for their ability to inhibit various protein kinases, and the inclusion of an oxetane is a strategy to enhance their potency and drug-like properties. mdpi.commdpi.com

Computational studies are also playing a role in understanding the potential of such compounds. For example, density functional theory (DFT) investigations have been used to predict the reactivity of oxetane-containing 4H-pyrazoles in Diels-Alder reactions, suggesting that the oxetane can enhance reactivity while maintaining stability. nih.gov This has implications for their use in bioorthogonal chemistry.

Identification of Key Research Gaps and Future Investigative Avenues

While the foundational components of this compound are well-studied, several research gaps and future opportunities exist for this specific compound and its close analogs.

A primary area for future investigation is the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. This would involve synthesizing a library of analogs with modifications to both the pyrazole and oxetane rings and evaluating their activity against a panel of biological targets, particularly protein kinases.

Furthermore, more in-depth studies are needed to fully understand the impact of the oxetane moiety on the ADME (absorption, distribution, metabolism, and excretion) properties of these pyrazole compounds. While it is generally accepted that oxetanes can improve these properties, detailed experimental data specific to this scaffold are needed.

Another promising avenue is the investigation of these compounds for therapeutic areas beyond oncology. Given the broad biological activities of pyrazoles, exploring the potential of this compound derivatives as anti-inflammatory, antiviral, or neuroprotective agents could yield novel therapeutic leads. The development of more efficient and scalable synthetic routes to this compound and its derivatives would also facilitate broader research and development efforts.

Strategies for Oxetane Ring Construction Relevant to this compound Synthesis

The construction of the strained four-membered oxetane ring presents a unique synthetic challenge. acs.org However, its increasing importance in drug discovery, owing to its ability to favorably modulate physicochemical properties, has spurred the development of numerous synthetic strategies. nih.gov

Intramolecular Cyclization Approaches to Oxetane Formation

A primary and widely utilized method for forming the oxetane ring is through intramolecular cyclization, most commonly via a Williamson ether synthesis-type reaction. This approach typically involves a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic hydroxyl group at the other. acs.org The inherent ring strain of the four-membered ether makes this cyclization kinetically less favorable compared to the formation of five- or six-membered rings. acs.org Consequently, the use of strong bases and good leaving groups is often necessary to achieve reasonable yields. acs.org

Key intramolecular cyclization strategies include:

Williamson Etherification: This classic method involves the base-mediated cyclization of a 1,3-halohydrin. The stereochemistry of the resulting oxetane can be controlled by starting with stereodefined 1,3-diols. acs.org

Epoxide Ring Opening/Ring Closing: Epoxides can serve as precursors to the necessary 1,3-diol derivatives. Ring-opening of an epoxide with a nucleophile that contains a latent leaving group, followed by activation and cyclization, provides a versatile route to oxetanes. acs.org

Oxidative Cyclization: Certain reactions, such as the oxidative cyclization of malonate Michael adducts with chalcones, can selectively produce oxetane derivatives, particularly in the presence of water. acs.org

Utilization of Oxetan-3-one as a Key Building Block

Oxetan-3-one is a commercially available and highly versatile building block for the synthesis of 3-substituted oxetanes. wikipedia.orgdoi.org Its ketone functionality allows for a wide range of chemical transformations, providing access to a diverse array of oxetane derivatives. sigmaaldrich.comchemrxiv.org

Some key reactions involving oxetan-3-one include:

Reductive Amination: This is a cornerstone reaction for introducing amine functionalities at the 3-position of the oxetane ring. The reaction of oxetan-3-one with an amine in the presence of a reducing agent is a common strategy for synthesizing compounds like the target molecule's oxetane portion.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an alkene, which can be further functionalized. chemrxiv.org

Grignard and Organolithium Additions: The addition of organometallic reagents to the carbonyl group yields tertiary alcohols.

Strecker Synthesis: This reaction can be used to introduce an amino and a cyano group at the 3-position. chemrxiv.org

The synthesis of oxetan-3-one itself has been a subject of study, with methods including a gold-catalyzed one-step synthesis from propargyl alcohol, offering a more efficient alternative to previous multi-step routes. nih.govorganic-chemistry.org

Development of Functionalized 3-Substituted Oxetanes

The demand for diverse 3-substituted oxetanes in medicinal chemistry has driven the development of numerous synthetic methods. acs.orgnih.gov These strategies often begin with readily available starting materials and employ robust chemical transformations.

Notable approaches for creating functionalized 3-substituted oxetanes include:

From 3,3-Disubstituted Precursors: Syntheses often start from substituted dimethyl malonates, which are converted to 1,3-diols, followed by tosylation and base-mediated cyclization to form 3,3-disubstituted oxetanes. acs.org

Fluorocyclization: Allyl alcohols can undergo fluorocyclization reactions to produce 3-functionalized oxetanes. doi.org

Late-Stage Functionalization: The development of reagents like oxetane sulfonyl fluorides allows for the coupling of 3-aryl-oxetane fragments with a variety of nucleophiles, enabling late-stage diversification of drug-like molecules. doi.org

Derivatization of Preformed Oxetane-Containing Scaffolds

Once an oxetane-containing core structure is synthesized, further derivatization can be performed to generate a library of related compounds. acs.org This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. For instance, oxetane δ-amino acid scaffolds have been used to create libraries of oxadiazoles (B1248032) and triazoles. acs.org The ability to modify a pre-existing oxetane scaffold allows for the efficient exploration of chemical space around a promising lead compound. researchgate.netnih.gov

Synthetic Routes to the 1H-Pyrazol-4-amine Core

The 1H-pyrazol-4-amine moiety is another crucial component of the target molecule. The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry with several general methodologies. wikipedia.orgnih.gov

General Pyrazole Synthesis Methodologies

The most common and versatile method for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. wikipedia.orgnih.govmdpi.com This is often referred to as a Knorr-type reaction.

Key methodologies for pyrazole synthesis include:

Cyclocondensation of Hydrazines with 1,3-Dicarbonyls: The reaction between a hydrazine and a 1,3-diketone, a β-ketoester, or a related species is the most fundamental approach to pyrazole formation. nih.govmdpi.com The regioselectivity of the reaction can be an issue with unsymmetrical 1,3-dicarbonyls. metu.edu.tr

From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines, often followed by an oxidation or dehydration step, also yields pyrazoles. wikipedia.orgnih.gov

1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is a classical method for pyrazole synthesis, first developed by Pechmann. wikipedia.orgnih.gov Nitrilimines, generated in situ, can also undergo 1,3-dipolar cycloaddition with alkenes to form pyrazoles. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient way to construct polysubstituted pyrazoles from simple starting materials. nih.govorganic-chemistry.org

From Other Heterocycles: Pyrazoles can be synthesized by the ring transformation of other heterocyclic systems, such as pyranones, upon reaction with hydrazines. nih.gov

Specific Approaches for 1H-Pyrazol-4-amine Generation

The formation of the 1H-pyrazol-4-amine core is a critical step. Various methods have been developed to synthesize this and related pyrazole structures.

One of the most fundamental and widely used methods for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine. youtube.com This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through the formation of an imine with one nitrogen of the hydrazine, followed by an enamine formation with the second nitrogen, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com

A variety of pyrazole derivatives can be synthesized through multicomponent reactions (MCRs), which are valued for their efficiency and atom economy. longdom.org For instance, a three-component reaction involving enaminones, benzaldehyde, and hydrazine hydrochloride, or a four-component reaction including ethyl cyanoacetate, can produce 1-H-pyrazole derivatives in an aqueous medium. longdom.org These methods offer a straightforward and environmentally conscious route to complex pyrazole structures. longdom.org

The synthesis of 3-(5)-aminopyrazoles is commonly achieved through the condensation of β-ketonitriles with hydrazine. chim.it The reaction mechanism involves an initial nucleophilic attack of hydrazine on the carbonyl group to form a hydrazone, followed by the addition of the other nitrogen atom of hydrazine to the nitrile group, leading to cyclization and the formation of the aminopyrazole. chim.it

Regioselective Synthesis of Pyrazole Carboxylates and Amines

Controlling the regiochemistry during pyrazole synthesis is crucial for obtaining the desired isomer. Several strategies have been developed to achieve regioselective formation of pyrazole carboxylates and amines.

A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. acs.org The selectivity of this reaction is dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the 1,3-regioisomer is predominantly formed. acs.org Conversely, using the corresponding free hydrazine leads exclusively to the 1,5-regioisomer. acs.org

The synthesis of tetra-substituted phenylaminopyrazole derivatives can be achieved through the cyclization of a N,S-thioketal intermediate with hydrazine or by functionalizing a thiomethyl pyrazole with an appropriate aniline. nih.gov In a one-pot synthesis, the reaction of an active methylene (B1212753) reagent, isothiocyanate, and hydrazine can lead to highly substituted pyrazoles. The regioselectivity of the cyclization can be influenced by the substituents on the push-pull alkene intermediate. For example, when the push-pull alkene bears both ester and nitrile groups, the hydrazinic amine attacks the nitrile, leading to a 3-aminopyrazole (B16455) derivative. nih.gov

The table below summarizes the regioselective synthesis of pyrazole derivatives:

| Starting Materials | Reagents | Product Regioisomer | Reference |

| Trichloromethyl enones | Arylhydrazine hydrochlorides | 1,3-regioisomer | acs.org |

| Trichloromethyl enones | Free hydrazine | 1,5-regioisomer | acs.org |

| Active methylene reagent, isothiocyanate, hydrazine | - | 3-aminopyrazole derivative | nih.gov |

Coupling and Derivatization Strategies for the Integrated this compound Structure

Once the pyrazole core is formed, or simultaneously with its formation, the oxetane moiety is introduced and further derivatized through various coupling and functional group manipulation reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Pyrazole-Azetidine/Oxetane Hybrids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to link pyrazole rings with other cyclic structures like oxetanes and azetidines. nih.gov This palladium-catalyzed reaction typically involves the coupling of a pyrazole-boronic acid or ester with a halide or triflate of the corresponding cycloalkane. nih.govnih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. For instance, the use of palladium precatalysts like XPhos Pd G2 has been shown to be effective for the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org The reaction can tolerate a wide range of functional groups on both coupling partners. nih.govrsc.org Microwave-assisted Suzuki-Miyaura reactions have also been developed, offering advantages such as rapid reaction times and the use of aqueous media. researchgate.net

The table below provides examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of pyrazole hybrids:

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 4-bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | 4-substituted-1H-pyrazole-3,5-diamines | rsc.org |

| Brominated amino pyrazoles | Arylboronic acids | PdCl2dppf or XPhosPdG2/XPhos | C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones | nih.gov |

| Brominated pyrazole-azetidine hybrid | Boronic acids | - | Diversified heterocyclic amino acid derivatives | nih.gov |

Aza-Michael Addition in the Synthesis of Heterocyclic Amines

The aza-Michael addition, or conjugate addition of an amine to an activated alkene, is a key strategy for forming carbon-nitrogen bonds and synthesizing heterocyclic amines. thieme-connect.comacs.orgrsc.orgnih.gov This reaction is instrumental in attaching the pyrazole nitrogen to the oxetane ring.

The reaction involves the nucleophilic attack of a pyrazole nitrogen atom on an electrophilic alkene, such as an α,β-unsaturated ester or nitrile. acs.org The reaction can be catalyzed by bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or by copper complexes. nih.govacs.org The aza-Michael addition of various NH-heterocycles, including pyrazoles, to methyl 2-(azetidin-3-ylidene)acetate has been successfully demonstrated, leading to the formation of 3-(pyrazol-1-yl)azetidine adducts in good yields. nih.gov

Horner-Wadsworth-Emmons Reactions for Oxetane Derivatization

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comconicet.gov.ar In the context of oxetane derivatization, the HWE reaction is employed to introduce an exocyclic double bond on the oxetane ring, which can then serve as a handle for further functionalization, such as in an aza-Michael addition.

The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with a ketone, in this case, oxetan-3-one. nih.gov For example, the reaction of oxetan-3-one with methyl-2-(dimethoxyphosphoryl)acetate yields methyl (oxetan-3-ylidene)acetate. nih.gov This α,β-unsaturated ester is then a suitable substrate for the aza-Michael addition of a pyrazole.

Functional Group Manipulations on Linked Oxetane-Pyrazole Moieties

Following the successful coupling of the oxetane and pyrazole rings, further modifications can be made to the integrated structure through various functional group interconversions.

For instance, a nitro group on the pyrazole ring can be reduced to an amine. An iron-catalyzed reduction of dinitropyrazoles using hydrazine hydrate (B1144303) has been shown to be an efficient method for the synthesis of pyrazole-3,5-diamines. rsc.org This transformation is a key step in accessing the 4-amino functionality of the target molecule after the pyrazole core has been functionalized at other positions.

Advanced Synthetic Techniques and Challenges in Accessing this compound Compounds

The introduction of the oxetane moiety onto the pyrazole scaffold, coupled with the need for specific regioselectivity, necessitates the use of advanced and carefully controlled synthetic strategies. Direct alkylation methods often fall short, leading to the exploration of multi-step pathways and novel catalytic systems.

A significant hurdle in the synthesis of 1-substituted pyrazoles is controlling the regioselectivity of the N-alkylation. nih.govorganic-chemistry.org Pyrazole has two reactive nitrogen atoms, and direct alkylation can lead to a mixture of N1 and N2 isomers, which are often difficult to separate. This challenge is further complicated in the case of 4-aminopyrazole, where the amino group introduces an additional site for potential alkylation.

To circumvent these issues, a strategic two-step approach is often employed, starting with 4-nitropyrazole. This method involves the N-alkylation of 4-nitropyrazole with an appropriate oxetane precursor, followed by the reduction of the nitro group to the desired 4-amine. This pathway offers superior control over the final product's regiochemistry.

One of the most effective methods for the crucial N-alkylation step is the Mitsunobu reaction . This reaction allows for the coupling of an alcohol, in this case, oxetan-3-ol, with the pyrazole nitrogen under mild conditions. orgsyn.orgnih.gov The use of 4-nitropyrazole as the starting material is advantageous as the electron-withdrawing nitro group can enhance the acidity of the pyrazole N-H bond, facilitating the reaction. organic-chemistry.org A general procedure involves treating a solution of 4-nitropyrazole, oxetan-3-ol, and triphenylphosphine (B44618) with a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Following the successful synthesis of 1-(oxetan-3-yl)-4-nitropyrazole, the subsequent reduction of the nitro group is performed. A common and effective method for this transformation is catalytic hydrogenation . This is typically carried out using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. A key consideration for this step is the stability of the oxetane ring under reductive conditions. Fortunately, the oxetane ring has been shown to be robust and generally stable under standard catalytic hydrogenation conditions used for nitro group reduction. nih.gov Alternative reduction methods, such as transfer hydrogenation using reagents like ammonia-borane, have also been developed for nitroarenes and could be applicable. rsc.org

Beyond this two-step pathway, other advanced techniques for the N-alkylation of pyrazoles are continuously being developed to address the regioselectivity challenge. These include:

Enzymatic Alkylation: This cutting-edge technique utilizes engineered enzymes to achieve highly regioselective alkylation of pyrazoles. nih.gov While still an emerging field, it offers the potential for unparalleled selectivity.

Phase-Transfer Catalysis: This method employs a phase-transfer catalyst to facilitate the reaction between the pyrazole salt and an alkylating agent in a biphasic system, which can improve yields and selectivity.

The primary challenges in the synthesis of this compound and its derivatives are summarized below:

Regioselectivity: As previously mentioned, controlling the position of the oxetane substituent on the pyrazole ring is the most significant challenge. Direct alkylation of 4-aminopyrazole is generally avoided due to the formation of multiple isomers. The two-step nitropyrazole route is the preferred method for ensuring the desired 1,4-substitution pattern. organic-chemistry.org

Stability of the Oxetane Ring: The four-membered oxetane ring is strained and can be susceptible to ring-opening under harsh reaction conditions, particularly strong acidic or certain Lewis acidic conditions. nih.gov Therefore, reaction conditions for all synthetic steps must be carefully chosen to preserve the integrity of this ring.

Late-Stage Functionalization: Introducing the oxetane moiety at a late stage in a synthetic sequence can be difficult. nih.gov Developing robust methods that tolerate a wide range of functional groups is an ongoing area of research.

Below is a table summarizing some of the advanced synthetic approaches discussed:

| Method | Description | Key Reagents | Known Challenges/Limitations |

| Two-Step Nitropyrazole Route | N-alkylation of 4-nitropyrazole followed by reduction of the nitro group. | 4-nitropyrazole, oxetan-3-ol, Mitsunobu reagents (e.g., PPh₃, DEAD), H₂/Pd/C | Multi-step process; requires careful control of the Mitsunobu reaction. |

| Enzymatic Alkylation | Use of engineered enzymes for highly regioselective N-alkylation. | Engineered methyltransferases, haloalkanes | Emerging technology; enzyme availability and substrate scope can be limited. nih.gov |

| Phase-Transfer Catalysis | Alkylation in a biphasic system using a phase-transfer catalyst. | Pyrazole, alkylating agent, phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt), base | Optimization of catalyst and reaction conditions is often required. |

Biological Activity and Pharmacological Efficacy of 1 Oxetan 3 Yl 1h Pyrazol 4 Amine Analogues

Target-Specific Modulation and Enzyme Inhibition

The versatility of the pyrazole (B372694) ring, recognized as a "privileged structure" in medicinal chemistry, allows for synthetic modifications that can fine-tune the biological activity and selectivity of its derivatives. mdpi.com This adaptability has been leveraged to design potent inhibitors for specific enzyme targets.

Kinase Inhibition Profiles of Pyrazole-Oxetane Derivatives

Pyrazole-based compounds have been extensively investigated as protein kinase inhibitors, playing a significant role in the development of treatments for cancer and other diseases. nih.gov The pyrazole scaffold often serves as a hinge-binding motif, a key interaction for competitive inhibition at the ATP-binding site of kinases. mdpi.com

Casein Kinase 1 (CK1) is a family of serine/threonine kinases whose dysregulation is linked to neurodegenerative diseases, sleep disorders, and cancer. researchgate.net Analogues based on a pyrazole framework have emerged as promising inhibitors of the CK1δ and CK1ε isoforms.

A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were synthesized and evaluated for their kinase inhibitory activity. x-mol.comnih.gov Within this series, compounds 3c and 3d demonstrated notable inhibitory potential against CK1δ/ε. x-mol.comnih.gov Molecular docking studies of these compounds revealed key interactions within the ATP binding pocket of CK1δ. nih.gov Further research into pyrazole-substituted pyridines has led to the development of inhibitors that are selective for the CK1δ isoform. sigmaaldrich.com

| Compound | Target Kinase | Inhibition Data |

| Compound 3c | CK1δ/ε | Showed inhibitory activity and selective cytotoxicity against PANC-1 cell line. x-mol.comnih.gov |

| Compound 3d | CK1δ/ε | Demonstrated inhibitory activity against the target kinases. x-mol.comnih.gov |

The specific IC50 values for compounds 3c and 3d were not detailed in the provided search results.

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal degeneration and is considered a promising therapeutic target for neurodegenerative diseases like Alzheimer's. acs.orgacs.orgnih.gov The development of potent and selective DLK inhibitors with the ability to penetrate the central nervous system (CNS) is a key research objective. acs.org

Starting from a high-throughput screening hit, researchers developed potent di(pyridin-2-yl)amine-based DLK inhibitors. acs.orgnih.gov The lead compound, GNE-3511 , exhibited concentration-dependent neuroprotection in vitro and dose-dependent activity in animal models of neurodegeneration. acs.orgnih.gov Further structure-based design focusing on CNS drug-like properties led to the discovery of Inhibitor 14 , which showed excellent CNS penetration and better metabolic stability compared to earlier inhibitors. acs.orgnih.gov

| Compound | Target Kinase | Inhibition Data (IC50) | Key Findings |

| GNE-3511 | DLK (MAP3K12) | Not specified in results | Potent and selective; demonstrated in vitro and in vivo activity. acs.orgnih.gov |

| Inhibitor 14 | DLK (MAP3K12) | Not specified in results | Superior kinase selectivity, metabolic stability, and excellent CNS penetration. acs.orgnih.gov |

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in various cancers, making them attractive targets for therapy. nih.gov C-terminal Src Kinase (CSK) acts as a negative regulator of SFKs, and its inhibition is being explored as an immuno-oncology strategy. nih.gov

Several pyrazole-based scaffolds have been developed as Src inhibitors. A novel pyrazolo[3,4-d]pyrimidine derivative, SI221 , was found to be a selective SFK inhibitor that exerted significant cytotoxic and anti-migratory effects on glioblastoma cells. nih.gov In another study, optimization of a pyridazinone lead resulted in Compound 13 , a potent CSK inhibitor that enhanced T-cell activation. nih.gov Additionally, crystal structures have shown 3-amino-1H-pyrazole derivatives binding to the active site of c-Src. mdpi.com

| Compound | Target Kinase | Inhibition Data | Key Findings |

| SI221 | Src Family Kinases (SFKs) | More effective than known inhibitor PP2 in glioblastoma cells. nih.gov | Selective SFK inhibitor with cytotoxic and anti-migratory effects. nih.gov |

| Compound 13 | C-terminal Src Kinase (CSK) | Potent activity in biochemical and cellular assays. nih.gov | Enhanced T-cell activation in response to antigen stimulation. nih.gov |

The pyrazole scaffold is a component of inhibitors targeting a wide array of protein kinases beyond CK1, DLK, and Src. mdpi.comnih.gov The specific substitutions on the pyrazole ring can significantly influence the selectivity profile of the inhibitor. mdpi.com

For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor Tozasertib . mdpi.com Modifications of this core structure have been explored to gain selectivity against different kinases, including Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com Furthermore, a pyrazole-substituted 2-amino-pyrimidine derivative, Golidocitinib (AZD4205) , was developed as a highly potent and selective inhibitor of Janus kinase 1 (JAK1). mdpi.com

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition and Anti-Inflammatory Potential

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator N-palmitoylethanolamide (PEA). nih.govfrontiersin.orgnih.gov Inhibition of NAAA prevents PEA degradation, thereby enhancing its endogenous levels and prolonging its therapeutic effects. nih.govresearchgate.net This makes NAAA a compelling target for treating pain and inflammatory conditions. nih.govresearchgate.net

A novel class of potent and orally available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been discovered. nih.govacs.org Through structure-activity relationship studies, the compound ARN19689 was identified as a highly potent, non-covalent inhibitor of human NAAA with an IC50 value in the low nanomolar range. nih.govacs.org This compound demonstrated a favorable pharmacological and pharmacokinetic profile, positioning it as a promising candidate for further investigation in inflammatory diseases. nih.govacs.org Pharmacological inhibition of NAAA has been shown to reduce the expression of inflammatory markers in macrophages. researchgate.net

| Compound | Target Enzyme | Inhibition Data (IC50) | Key Findings |

| ARN19689 (Compound 50) | Human NAAA | 42 nM nih.govacs.org | Potent, non-covalent, and selective NAAA inhibitor with a good drug-like profile. nih.govacs.org |

| Exo-p-methyl phenoxy sulfonamide 34 | Human NAAA | 8.71 µM acs.org | Showed modest micromolar efficacy, highlighting stereochemistry's importance. acs.org |

Androgen Receptor Antagonism

The androgen receptor (AR) is a key target in the treatment of prostate cancer. The development of AR antagonists is a crucial strategy to inhibit the growth of prostate cancer cells. Research has shown that certain pyrazole derivatives can act as potent AR antagonists. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit the androgen receptor. Several of these compounds demonstrated significant antiproliferative activity against LNCaP prostate cancer cells, which are known to be androgen-sensitive.

Notably, some of these derivatives also showed a promising rate of downregulating the prostate-specific antigen (PSA), a biomarker for prostate cancer. One particular compound in this series selectively inhibited the growth of LNCaP cells with a noteworthy efficacy, surpassing that of the initial lead compound. This highlights the potential of the pyrazole scaffold in developing novel AR antagonists.

Interactive Table: Androgen Receptor Antagonist Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | PSA Downregulation (%) |

|---|---|---|---|

| Derivative 1 | LNCaP | 15.2 | 42 |

| Derivative 2 | LNCaP | 10.8 | 48 |

| Derivative 3 | LNCaP | 8.5 | 55 |

Note: The data in this table is representative of the types of findings in the field and is for illustrative purposes.

Modulation of Diverse Molecular Targets and Biochemical Pathways

Analogues of 1-(oxetan-3-yl)-1H-pyrazol-4-amine and related pyrazole derivatives have been found to interact with a variety of molecular targets and influence multiple biochemical pathways, underscoring their potential for broad therapeutic applications.

One significant target is the Mycobacterium membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 is a promising strategy for the development of new antitubercular drugs. Studies have identified 1,3,5-trisubstituted pyrazoles as potent inhibitors of MmpL3, demonstrating their potential in combating Mycobacterium tuberculosis. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). nih.gov The TGF-β signaling pathway is implicated in a range of diseases, including fibrosis and cancer. The development of small molecule inhibitors of ALK5 is a validated therapeutic strategy. Research into 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives has led to the identification of potent and selective ALK5 inhibitors. nih.gov One such compound demonstrated strong inhibitory activity both in laboratory settings and in living organisms, with good oral bioavailability, suggesting its potential as a therapeutic agent for diseases driven by the TGF-β pathway. nih.gov

The anxiolytic-like effects of some pyrazole derivatives have been linked to their interaction with benzodiazepine (B76468) and nicotinic pathways, indicating their potential in treating anxiety disorders. researchgate.net Additionally, piperazine (B1678402) derivatives containing a pyrazole moiety have shown potential in modulating the serotonergic system, suggesting their utility as antidepressants. researchgate.net

Broad-Spectrum Biological Investigations of Related Pyrazole and Oxetane (B1205548) Derivatives

The structural motifs of pyrazole and oxetane are present in a variety of compounds that have undergone extensive biological investigation, revealing a wide range of therapeutic possibilities.

Antimicrobial Activities, including Antibacterial and Antifungal Effects

Pyrazole derivatives have demonstrated significant antimicrobial properties. nih.govmdpi.com A number of synthesized pyrazole compounds have been screened for their activity against various bacterial and fungal strains. For example, certain pyrazole derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria. nih.gov One study reported a pyrazole derivative with exceedingly high activity against Escherichia coli and another that was highly active against Streptococcus epidermidis. nih.gov

In the realm of antifungal activity, pyrazole derivatives have also shown promise. nih.gov Some compounds have been found to be highly active against fungi such as Aspergillus niger. nih.gov A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov One of the isoxazole (B147169) pyrazole carboxylate derivatives exhibited significant activity against Rhizoctonia solani, with an efficacy comparable to the commercial fungicide carbendazol. nih.gov

Interactive Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Pyrazole Derivative A | Escherichia coli | 0.25 |

| Pyrazole Derivative B | Streptococcus epidermidis | 0.25 |

| Pyrazole Derivative C | Aspergillus niger | 1.0 |

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 |

Note: The data in this table is representative of the types of findings in the field and is for illustrative purposes.

Antitubercular Efficacy against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Pyrazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.govresearchgate.netcbijournal.comresearchgate.net

As mentioned earlier, 1,3,5-trisubstituted pyrazoles have been identified as potent inhibitors of MmpL3, a crucial enzyme in Mycobacterium tuberculosis. nih.gov One study identified a series of pyrazole derivatives as potent growth inhibitors of M. tuberculosis H37Rv. cbijournal.com Selected compounds from this series were found to be equipotent to the standard drug rifampicin. cbijournal.com Furthermore, some of these compounds exhibited synergistic effects when combined with first and second-line antitubercular drugs. cbijournal.com

Another study identified a nitroso-containing pyrazole derivative, NSC 18725, as a potent anti-tubercular agent. nih.gov This compound was found to induce autophagy in macrophages, which is a key mechanism for killing intracellular mycobacteria. nih.gov

Interactive Table: Antitubercular Activity of Pyrazole Derivatives

| Compound/Derivative | Target/Mechanism | MIC (µg/mL) |

|---|---|---|

| 1,3,5-trisubstituted pyrazole | MmpL3 inhibitor | 0.3 |

| Pyrazole derivative | Growth inhibitor | Equipotent to Rifampicin |

| NSC 18725 | Autophagy induction | - |

Note: The data in this table is representative of the types of findings in the field and is for illustrative purposes. MIC values can vary based on the specific derivative and assay conditions.

Anticancer Potential and Selective Cytotoxic Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results against various cancer cell lines.

Pancreatic cancer is a particularly aggressive malignancy with a poor prognosis, making the development of new therapeutic agents a high priority. Pyrazole derivatives have shown potential in this area. A pyrazole derivative of usnic acid was found to inhibit the viability of pancreatic cancer cells, including the PANC-1 cell line. nih.gov This compound induced cell cycle arrest and cell death. nih.gov Specifically, in PANC-1 cells, the derivative moderately induced apoptosis and also caused some necrotic cell death. nih.gov The mechanism of action was linked to the induction of endoplasmic reticulum (ER) stress, leading to vacuolization of the cancer cells. nih.gov

Interactive Table: Cytotoxic Activity of a Pyrazole Derivative against PANC-1 Cells

| Treatment | Effect |

|---|---|

| 5 µg/mL pyrazole derivative | Moderate apoptosis and some necrosis |

| 5 µg/mL pyrazole derivative | Induction of ER stress and vacuolization |

Note: The data in this table is representative of the types of findings in the field and is for illustrative purposes.

Activity against Triple Negative Breast Cancer (MDA-MB-231) Cell Line

The triple-negative breast cancer (TNBC) cell line, MDA-MB-231, is known for its aggressive and invasive nature. dntb.gov.ua Various pyrazole derivatives have been evaluated for their antiproliferative effects against this challenging cancer subtype.

One study reported the synthesis of phenylbipyridinylpyrazole derivatives and their screening against a panel of 60 human cancer cell lines, including MDA-MB-231. broadpharm.com These compounds were tested at a 10 µM concentration, and their effects on cell growth were measured after 48 hours of incubation. Another investigation focused on the cytotoxic effects of four pyrazole derivatives—TOSIND, PYRIND, METPYRIND, and DIPYR—on MDA-MB-231 cells. creative-diagnostics.com The viability of MDA-MB-231 cells was significantly reduced by TOSIND, with an IC50 value of 17.7 ± 2.7 μM after 72 hours of treatment. creative-diagnostics.com In contrast, PYRIND and METPYRIND did not show a significant effect, and DIPYR appeared to stimulate the growth of these cells. creative-diagnostics.com

Furthermore, a series of 1,4-dihydroindenopyrazole-oxindole conjugates were tested for their in vitro cancer inhibitory activity against several cell lines, including MDA-MB-231. nih.gov Additionally, pyrene-pyrazole analogs have been shown to regulate tubulin polymerization and exhibit cytotoxicity against MDA-MB-231 cells. nih.gov Another study synthesized novel 3,19-(N-phenyl-3-aryl-pyrazole) acetals of andrographolide (B1667393), with compound 1f (R = 4-F) showing strong, dose-dependent anti-proliferative effects on MDA-MB-231 cells. nih.govaltogenlabs.com

Recent research in 2025 described five pyrazole compounds (L1–L5) that were tested for their cytotoxic effects on several cancer cell lines, including MDA-MB-231. nih.gov While one compound, L2, significantly inhibited the viability of MDA-MB-231 cells by 80.02%, none of the tested compounds were more effective than the standard drug cisplatin (B142131) in this cell line. nih.gov

These findings underscore the potential of the pyrazole scaffold in developing novel therapeutic agents against triple-negative breast cancer.

Table 1: Antiproliferative Activity of Select Pyrazole Analogues against MDA-MB-231 Cells

| Compound/Derivative Class | Concentration/Metric | Result | Reference |

|---|---|---|---|

| Phenylbipyridinylpyrazoles | 10 µM | Varied growth inhibition | broadpharm.com |

| TOSIND | IC50: 17.7 ± 2.7 μM (72h) | Decreased cell viability | creative-diagnostics.com |

| PYRIND, METPYRIND | Not specified | No significant influence on viability | creative-diagnostics.com |

| DIPYR | Not specified | Increased viability and stimulated growth | creative-diagnostics.com |

| 1,4-dihydroindenopyrazole-oxindoles | Not specified | In vitro cancer inhibitory activity | nih.gov |

| Pyrene-pyrazole analogs | IC50: 0.5 µM (Compound 16) | High inhibitory activity | nih.gov |

| 3,19-(N-phenyl-3-aryl-pyrazole) acetal (B89532) of andrographolide (1f) | Dose-dependent | Strong anti-proliferative effects | nih.govaltogenlabs.com |

| Pyrazole compound L2 | 10 µM | 80.02% inhibition of cell viability | nih.gov |

Antiproliferative Activity against Androgen-Dependent Cell Lines (LNCaP)

The LNCaP cell line is a model for androgen-sensitive prostate cancer and is widely used to study the efficacy of potential therapeutics for this disease. A 2024 study detailed the design and synthesis of a new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives and their evaluation against LNCaP cells. abcam.com Several of these compounds demonstrated significant anticancer effects, with IC50 values ranging from 5.22 ± 0.12 to 11.75 ± 0.07 µM after 48 hours of incubation in the presence of 1 nM DHT, showing higher selectivity towards LNCaP cells. abcam.com

Table 2: Antiproliferative Activity of Pyrazolylmethylene-2-thioxoimidazolidin-4-one Analogues against LNCaP Cells

| Compound | IC50 (µM) after 48h (with 1 nM DHT) | Reference |

|---|---|---|

| 3i | 5.22 ± 0.12 | abcam.com |

| 3j | Not specified | abcam.com |

| 3k | 11.75 ± 0.07 | abcam.com |

| 3m | Not specified | abcam.com |

| 3o | Not specified | abcam.com |

| 3p | Not specified | abcam.com |

Neuroprotective Effects in Models of Neurodegenerative Disease

The pyrazole scaffold has also been investigated for its neuroprotective potential in various models of neurodegenerative diseases. These diseases are often characterized by neuronal cell death and dysfunction. dntb.gov.ua

A recent study in 2025 highlighted that pyrazole-based compounds have shown neuroprotective benefits in preclinical studies by reducing the formation of amyloid-beta plaque and protecting neurons from oxidative stress, which are key pathological features of Alzheimer's disease. eurekaselect.com Research has also explored pyrazoline derivatives for their ability to prevent neuronal cell death and reduce oxidative stress in models of neurodegeneration. dntb.gov.uaacs.org

One study synthesized a series of 1-(phenyl/4-substituted phenyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines and tested their neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model of Parkinson's disease in PC-12 Adh cells. dntb.gov.uanih.gov Compounds 3h and 4h , which contain a 4-methylsulfonylphenyl substitution, were identified as the most promising neuroprotective agents. dntb.gov.uanih.gov

Another study in 2025 investigated N-propananilide derivatives bearing a pyrazole ring for their neuroprotective potential against 6-OHDA-induced neurotoxicity. researchgate.net All twelve synthesized derivatives demonstrated neuroprotective activity in the SH-SY5Y cell line, with some compounds showing activity at lower doses by decreasing levels of the pro-apoptotic protein Bax and cleaved caspase-3. researchgate.net

These findings suggest that pyrazole analogues hold promise for the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease. eurekaselect.comacs.orgresearchgate.net

In Vitro and In Vivo Assessment Methodologies for Biological Activity

Cellular Assays for Activity Determination (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. broadpharm.comcreative-diagnostics.com This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. broadpharm.comcreative-diagnostics.com The amount of formazan produced is proportional to the number of living, metabolically active cells. broadpharm.com

The general protocol for an MTT assay involves the following steps:

Cell Seeding: Cells are plated in a multi-well plate at a specific density and allowed to attach and grow. creative-diagnostics.com

Compound Treatment: The cells are then treated with the test compounds at various concentrations for a defined period. texaschildrens.org

MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing MTT solution, and the plate is incubated for several hours. broadpharm.comthermofisher.com

Solubilization: The insoluble formazan crystals formed within the cells are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). creative-diagnostics.com

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). broadpharm.comthermofisher.com

The results are often expressed as the percentage of cell viability compared to an untreated control, and the half-maximal inhibitory concentration (IC50) value can be calculated to determine the potency of the compound.

Evaluation in Relevant Animal Models of Disease

To evaluate the in vivo efficacy of potential therapeutic agents, researchers utilize various animal models that mimic human diseases.

For triple-negative breast cancer , the MDA-MB-231 xenograft model is commonly used. altogenlabs.comnih.govamegroups.orgyoutube.comnih.gov In this model, human MDA-MB-231 breast cancer cells are implanted into immunocompromised mice, typically in the mammary fat pad (orthotopic) or subcutaneously. altogenlabs.com These xenografts allow for the study of tumor growth, metastasis, and the therapeutic response to new drug candidates in a living organism. altogenlabs.comnih.gov

For androgen-dependent prostate cancer , the LNCaP xenograft model is a standard. Human LNCaP prostate cancer cells are inoculated into immunocompromised mice, where they form tumors that are initially dependent on androgens for growth. This model is crucial for studying the progression of prostate cancer and for testing therapies that target the androgen receptor signaling pathway.

In the context of neurodegenerative diseases , various animal models are employed to replicate the pathological features of conditions like Parkinson's and Alzheimer's disease. researchgate.netfrontiersin.org These models can be generated through the administration of neurotoxins or through genetic modification. frontiersin.orgnih.gov

Neurotoxin-induced models: Chemicals like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are used to induce Parkinson's-like symptoms and pathology in rodents by selectively destroying dopaminergic neurons. frontiersin.orgmdpi.com These models are valuable for testing the neuroprotective effects of new compounds. frontiersin.orgmdpi.com

Genetic models: Mice can be genetically engineered to overexpress or lack certain genes associated with neurodegenerative diseases, providing insights into disease mechanisms and serving as platforms for therapeutic testing. nih.gov

The evaluation of compounds in these animal models typically involves monitoring tumor growth, assessing behavioral changes, and conducting post-mortem histological and biochemical analyses of the relevant tissues. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 1 Oxetan 3 Yl 1h Pyrazol 4 Amine and Its Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The 1-(oxetan-3-yl)-1H-pyrazol-4-amine core serves as a versatile scaffold for designing inhibitors of various protein kinases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. nih.govnih.govnih.gov The essential pharmacophoric features for potent inhibitory activity typically involve a hydrogen bond donor/acceptor system, specific substitution patterns on the pyrazole (B372694) ring, and the unique contribution of the oxetane (B1205548) moiety.

The pyrazole ring itself is a privileged structure in medicinal chemistry, capable of engaging in crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites. nih.govnih.govnih.gov The 4-amino group on the pyrazole is a key interaction point, often forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov For instance, in the context of IRAK4 inhibition, the pyrazole core can establish critical interactions with amino acid residues in the ATP-binding pocket. nih.govrcsb.org

The N1-substituted oxetane ring is not merely a passive solubilizing group but an active contributor to the pharmacophore. Its primary roles include fine-tuning physicochemical properties and providing a specific three-dimensional conformation that can enhance binding affinity and selectivity. nih.govacs.orgacs.org The oxygen atom of the oxetane can act as a hydrogen bond acceptor, and the ring's puckered conformation can orient substituents in a way that optimizes interactions with the target protein. acs.org

Impact of Substituent Modifications on the Pyrazole Ring for Efficacy and Selectivity

Modifications to the pyrazole ring at positions C3 and C5 have a profound impact on the efficacy and selectivity of this compound analogues. These positions are often solvent-exposed and provide opportunities for introducing substituents that can modulate solubility, metabolic stability, and target engagement.

In the pursuit of IRAK4 inhibitors, it has been observed that introducing small alkyl or cycloalkyl groups at the C3 position of the pyrazole ring is well-tolerated and can lead to potent compounds. rcsb.org For example, substitution with a cyclopropyl (B3062369) group at this position has been explored in related pyrazolopyrimidine scaffolds. google.com

The introduction of polar substituents at the C3 or C5 positions can enhance solubility and provide additional interaction points with the target protein. For instance, the incorporation of a carboxamide group at the C3 position has been a successful strategy in developing potent kinase inhibitors. nih.gov Aromatic or heteroaromatic rings at the C5 position are also common, with their substitution patterns influencing potency and selectivity. For example, a para-substituted phenyl ring at the C5 position was found to be a requirement for potent cannabinoid CB1 receptor antagonism in a series of pyrazole derivatives. nih.gov

The table below illustrates the effect of substituents on the pyrazole ring on the inhibitory activity of a series of IRAK4 inhibitors with a related pyrazole scaffold.

| Compound | R1 (at C3) | R2 (at C5) | IRAK4 IC50 (nM) |

|---|---|---|---|

| Analog 1 | -H | -Phenyl | 500 |

| Analog 2 | -CH3 | -Phenyl | 250 |

| Analog 3 | -Cyclopropyl | -Phenyl | 150 |

| Analog 4 | -H | -p-Chlorophenyl | 100 |

| Analog 5 | -H | -p-Methoxyphenyl | 300 |

This table is illustrative and compiled from general findings in the literature regarding pyrazole-based kinase inhibitors.

Influence of Oxetane Ring Modifications on the Overall Biological Profile

The oxetane ring is a key feature of the scaffold, and its modification can significantly alter the biological profile of the resulting compounds. nih.govacs.orgacs.org

The substitution pattern on the oxetane ring itself can influence the molecule's properties. While the parent compound features an unsubstituted oxetane, the introduction of substituents can be used to probe steric and electronic effects. For example, gem-disubstitution on the oxetane ring, particularly at the 3-position, has been shown to enhance metabolic stability by sterically hindering access of metabolic enzymes. acs.org

The inherent polarity of the oxetane ring, a result of the ether oxygen, contributes to improved solubility and can be a favorable replacement for more lipophilic groups like gem-dimethyl or cyclobutane (B1203170). acs.org The electron-withdrawing nature of the oxetane can also influence the basicity of adjacent amino groups, which can be crucial for optimizing pharmacokinetic properties and reducing off-target effects. nih.gov

One of the most significant contributions of the oxetane motif is the enhancement of metabolic stability. nih.govacs.orgacs.org In many drug discovery programs, metabolically labile groups are often replaced with an oxetane ring to block sites of oxidative metabolism. For instance, replacing a morpholine (B109124) ring, which is prone to oxidation, with an oxetane-containing fragment has been shown to improve metabolic clearance. nih.gov

Studies comparing oxetane-containing compounds with their carbocyclic analogues have demonstrated that the oxetane derivatives often exhibit superior metabolic stability in liver microsome assays. acs.org This is attributed to the polarity of the oxetane and its resistance to metabolism by cytochrome P450 enzymes. nih.gov

The following table provides a comparative view of the metabolic stability of compounds with different cyclic moieties.

| Compound | Cyclic Moiety | Metabolic Stability (t1/2 in HLM, min) |

|---|---|---|

| Analog A | Cyclobutane | 15 |

| Analog B | Tetrahydrofuran | 25 |

| Analog C | Oxetane | >60 |

This table is illustrative and based on general findings from comparative studies of cyclic motifs in medicinal chemistry. acs.orgacs.org

Stereochemical Contributions to Activity and Target Specificity

While the parent this compound is achiral, the introduction of substituents on the oxetane ring or other parts of the molecule can create stereocenters. The stereochemistry of these analogues can have a significant impact on their biological activity and target specificity.

The precise three-dimensional arrangement of atoms is often critical for optimal binding to a target protein. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. For example, in the development of EZH2 inhibitors, the (R)-enantiomer of a compound containing a methoxy(oxetan-3-yl)methyl group was identified as the development candidate, highlighting the importance of stereochemistry. dntb.gov.ua

The puckered nature of the oxetane ring can lead to different spatial orientations of its substituents. This can influence how the molecule fits into the binding pocket of a target protein, potentially leading to stereospecific interactions that enhance potency or selectivity.

Correlation of Structural Features with Lipophilicity and Bioavailability

The lipophilicity of a drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold offers several avenues for modulating lipophilicity and, consequently, bioavailability.

The incorporation of the polar oxetane ring generally leads to a reduction in lipophilicity (LogD) compared to its carbocyclic counterparts like cyclobutane or cyclopentane. acs.org This can be advantageous for improving aqueous solubility and reducing non-specific binding to plasma proteins. acs.org

The table below shows the calculated LogP (cLogP) values for a series of hypothetical analogues, illustrating the impact of structural modifications on lipophilicity.

| Compound | Core Structure | Substituent (R) | cLogP |

|---|---|---|---|

| Base Scaffold | This compound | -H | 0.5 |

| Analog X | 1-(oxetan-3-yl)-1H-pyrazol-4-yl | -Benzamide | 2.8 |

| Analog Y | 1-(oxetan-3-yl)-1H-pyrazol-4-yl | -Acetamide | 1.2 |

| Analog Z | 1-(cyclobutyl)-1H-pyrazol-4-amine | -H | 1.3 |

cLogP values are estimations and serve for illustrative comparison.

Scaffold-Hopping and Rational Design Approaches in Derivative Optimization

The optimization of lead compounds is a critical phase in drug discovery, often employing sophisticated strategies to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, particularly in the context of developing kinase inhibitors, scaffold-hopping and rational design have proven to be powerful approaches. These strategies guide the systematic modification of the molecular architecture to achieve desired therapeutic profiles.

A significant focus of these optimization efforts has been on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. The 1H-pyrazol-4-amine core serves as a crucial pharmacophore, providing key hydrogen bonding interactions with the hinge region of the kinase. Rational design and scaffold-hopping have been instrumental in building upon this core to develop potent and selective IRAK4 inhibitors.

One prominent strategy involves the replacement of a polar pyrazolopyrimidine core with more lipophilic bicyclic systems to improve cell permeability. nih.gov This scaffold hopping approach was guided by the calculated logarithm of the distribution coefficient (cLogD) to enhance drug-like properties. nih.govnih.gov For instance, starting from a polar 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, researchers explored various bicyclic cores to attach to the N-(1H-pyrazol-4-yl)carboxamide moiety. nih.govnih.gov

The rationale was to maintain the essential hinge-binding interactions of the pyrazol-4-amine while improving physicochemical properties like permeability. This led to the investigation of cores such as pyrrolo[2,1-f] nih.govnih.govnih.govtriazine, pyrrolo[1,2-b]pyridazine, and thieno[2,3-b]pyrazine. nih.gov

The following table illustrates the impact of scaffold hopping on IRAK4 inhibition and cell permeability:

| Compound ID | Core Scaffold | IRAK4 IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| 1 | Pyrazolo[1,5-a]pyrimidine (B1248293) | 1.8 | < 0.5 |

| 2 | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine | 0.9 | 10.3 |

| 3 | Pyrrolo[1,2-b]pyridazine | 1.2 | 12.5 |

| 4 | Thieno[2,3-b]pyrazine | 2.5 | 15.1 |

Data sourced from a study on N-(1H-pyrazol-4-yl)carboxamide inhibitors of IRAK4. nih.gov

The data clearly demonstrates that moving from the polar pyrazolo[1,5-a]pyrimidine core to more lipophilic bicyclic scaffolds resulted in a significant enhancement of cell permeability while maintaining potent IRAK4 inhibitory activity. nih.gov

Further rational design efforts have focused on the substituents on the pyrazole ring itself. While the core provides the essential anchor, modifications at other positions of the pyrazole can fine-tune the compound's properties. For example, the introduction of an oxetane group, as in this compound, is a well-established strategy in medicinal chemistry to improve solubility and metabolic stability without adding significant bulk.

In another example of rational design, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed. nih.gov Modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring were systematically explored. While introducing diamines at the 5-position of the pyrazolopyrimidine ring markedly improved intrinsic potency, it also led to poor passive permeability due to increased polarity. nih.gov This highlights the delicate balance that must be achieved during the optimization process.

The table below shows the structure-activity relationship of substitutions on the pyrazolopyrimidine core:

| Compound ID | R Group (at position 5 of pyrazolopyrimidine) | IRAK4 IC₅₀ (nM) | cLogD |

| 5 | -NH₂ | 120 | -1.7 |

| 6 | -NH(CH₂)₂N(CH₃)₂ | 1.2 | -4.8 |

| 7 | -N(CH₃)(CH₂)₂N(CH₃)₂ | 0.8 | -4.3 |

Data adapted from a study on 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4. nih.gov

These examples underscore the iterative nature of scaffold-hopping and rational design. By systematically altering the core scaffold and its substituents, guided by an understanding of the structure-activity relationship and desired physicochemical properties, researchers can successfully optimize lead compounds like the derivatives of this compound for specific therapeutic targets.

Computational and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of 1-(oxetan-3-yl)-1H-pyrazol-4-amine, docking studies have been instrumental in understanding their interactions with various protein targets, particularly kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.gov

For instance, docking studies on pyrazole (B372694) derivatives have been used to investigate their potential as inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora A, and cyclin-dependent kinase 2 (CDK2). nih.gov In a study on IRAK4 inhibitors, a diaminonicotinamide derivative, which shares structural similarities with the pyrazole scaffold, was docked into the active site of the kinase. nih.gov The reliability of the docking method was confirmed by re-docking the co-crystallized ligand, which resulted in a root mean square deviation (RMSD) of 1.20 Å, indicating a good correlation between the predicted and actual binding modes. nih.gov

The pyrazole ring is a common feature in many kinase inhibitors and its importance has been highlighted in numerous studies. nih.gov It often forms critical hydrogen bonds with the hinge region of the kinase. nih.gov The oxetane (B1205548) moiety, a four-membered oxygen-containing heterocycle, is another key feature of the scaffold. nih.gov Its incorporation into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability. nih.gov Docking studies of oxetane-containing compounds have revealed that the oxetane group can extend into hydrophobic pockets and form hydrogen bonds with residues like Phe327, as seen in PRMT5 inhibitors. nih.gov

Table 1: Molecular Docking Studies of Pyrazole Derivatives

| Target Protein | Ligand/Scaffold | Key Findings | Reference |

| VEGFR-2 | Pyrazole derivative | Minimum binding energy of -10.09 kJ/mol. | nih.gov |

| Aurora A | Pyrazole derivative | Minimum binding energy of -8.57 kJ/mol. | nih.gov |

| CDK2 | Pyrazole derivative | Minimum binding energy of -10.35 kJ/mol. | nih.gov |

| IRAK4 | Diaminonicotinamide derivative | Reliable docking with RMSD of 1.20 Å. | nih.gov |

| PRMT5 | Oxetane-containing compound | Oxetane moiety interacts with Phe327. | nih.gov |

Prediction of Binding Modes and Identification of Key Amino Acid Interactions

A crucial outcome of molecular docking is the prediction of the binding mode, which details the specific interactions between the ligand and the amino acid residues of the target protein. For pyrazole-based inhibitors, the pyrazole ring is often a key anchor, forming one or more hydrogen bonds with the hinge region of the kinase. nih.gov For example, in the case of the JAK1 inhibitor ruxolitinib, the pyrazole ring is integral to its binding in the DFG-in state of the kinase. nih.gov

The oxetane ring in this compound also plays a significant role in binding. nih.gov Its polarity and ability to act as a hydrogen bond acceptor allow it to form favorable interactions with the protein. nih.gov In docking studies of FTO inhibitors, the oxetane moiety, along with π-π stacking interactions, was found to be responsible for the tight binding of the inhibitor. nih.gov Similarly, in the development of ALDH1A inhibitors, the oxetane-containing compound 6 was designed based on the cocrystal structure of a parent compound, leading to a potent inhibitor. nih.gov

Table 2: Key Amino Acid Interactions of Pyrazole-Based Inhibitors

| Target | Ligand/Scaffold | Key Interacting Residues | Type of Interaction | Reference |

| JAK1 | Ruxolitinib | Hinge region | Hydrogen bond | nih.gov |

| FTO | Oxetanyl compound 23 | Not specified | Hydrogen bonds, π-π stacking | nih.gov |

| PRMT5 | Oxetanyl analogue 51 | Phe327 | Hydrogen bond | nih.gov |

| C-helix of a kinase | Rebastinib (contains a pyrazole) | Glu282, Arg386 | Hydrogen bond | nih.gov |

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design and optimize ligands. This approach has been widely applied to pyrazole-containing compounds. The pyrazole scaffold is considered a "privileged structure" due to its synthetic accessibility and favorable drug-like properties. nih.gov

A common strategy in SBDD is fragment-based drug discovery, where small fragments are screened for binding to the target, and then grown or linked together to create a more potent lead compound. The development of an AXL inhibitor is a prime example, where an indazole fragment hit was optimized by adding an oxetane moiety, resulting in a significant increase in potency. nih.gov

Macrocyclization is another SBDD strategy that has been applied to pyrazole-based kinase inhibitors. By cyclizing a linear pharmacophore, the conformational flexibility is reduced, which can lead to increased selectivity and potency. nih.gov This approach was used to develop a selective BMPR2 inhibitor from a promiscuous 3-amino-1H-pyrazole scaffold. nih.gov

Conformational Analysis of this compound Scaffolds and Analogs

Computational methods, such as Density Functional Theory (DFT), have been used to study the conformation and reactivity of oxetane-containing pyrazoles. nih.govraineslab.com These studies have shown that the oxetane functionality can enhance the reactivity of the pyrazole scaffold in Diels-Alder reactions. nih.govraineslab.com This is attributed to a combination of spirocyclization and hyperconjugation effects. raineslab.com

In Silico Support for Structure-Activity Relationship Elucidation

In silico methods are invaluable for elucidating structure-activity relationships (SAR), which describe how changes in the chemical structure of a compound affect its biological activity. For pyrazole-based inhibitors, computational studies have helped to rationalize the observed SAR. For instance, the replacement of a 2-aminopyrimidine (B69317) with a pyrazole ring was a key step in the development of the Akt inhibitor afuresertib, and this was supported by the understanding that the pyrazole provides a critical hydrogen bond. nih.gov

In the development of IRAK4 inhibitors, 3D-QSAR (Quantitative Structure-Activity Relationship) studies were performed on a series of 4,6-diaminonicotinamide (B1618703) derivatives. nih.gov These models help to predict the activity of new compounds and guide their design. Similarly, for Mycobacterium tuberculosis CYP121A1 inhibitors, computational studies supported the experimental findings that imidazole (B134444) and triazole diarylpyrazole derivatives bind in the substrate-binding pocket. rsc.org

The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools is also a crucial part of SAR elucidation. These tools can predict the drug-like properties of designed compounds, helping to prioritize which analogs to synthesize and test experimentally. nih.gov

Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high precision. For 1-(oxetan-3-yl)-1H-pyrazol-4-amine (C₆H₉N₃O), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Expected HRMS Data

Molecular Formula: C₆H₉N₃O

Calculated Monoisotopic Mass: 139.0746 g/mol

Expected [M+H]⁺: 140.0824

The observation of an experimental mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Other Spectroscopic Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected IR Absorption Bands (Note: The following table is a representation of expected absorption bands. Actual experimental values may vary.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Broad, two bands for primary amine |

| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |

| C=N Stretch (Pyrazole) | 1500 - 1650 | Medium to strong |

| C-O Stretch (Oxetane Ether) | 1000 - 1150 | Strong |

These combined analytical techniques provide a comprehensive characterization of this compound, ensuring its structural integrity for further use in scientific research.

X-ray Crystallography for Ligand-Protein Co-crystal Structures and Target Conformation Analysis

X-ray crystallography is a pivotal technique in structural biology that provides high-resolution, three-dimensional information about the atomic arrangement within a crystal. In drug discovery and development, obtaining the co-crystal structure of a ligand bound to its protein target is a significant milestone. This structural data offers invaluable insights into the precise binding mode of the ligand, the key molecular interactions that drive binding affinity and selectivity, and the conformational changes induced in the protein upon ligand binding. While a specific co-crystal structure for this compound was not publicly available in the Protein Data Bank (PDB) as of the latest searches, the wealth of crystallographic data on related pyrazole-containing inhibitors allows for a detailed analysis of its likely binding characteristics and its influence on target conformation.

The pyrazole (B372694) scaffold is a common motif in kinase inhibitors and other targeted therapies, and its interactions within protein active sites are well-documented. acs.orgnih.gov Typically, the pyrazole ring itself can participate in various non-covalent interactions, including hydrogen bonds and van der Waals contacts. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, often forming critical interactions with the hinge region of kinases, a flexible segment that connects the N- and C-lobes of the kinase domain. acs.org

The oxetane (B1205548) ring at the 1-position of the pyrazole is a notable feature. Oxetanes are increasingly utilized in medicinal chemistry as they can improve physicochemical properties and introduce favorable interactions. The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, forming interactions with backbone N-H groups or the side chains of residues like serine, threonine, or asparagine. Furthermore, the strained four-membered ring can position substituents in specific vectors that may not be achievable with more common ring systems, allowing for precise targeting of small pockets within the active site.

Analysis of co-crystal structures of similar pyrazole derivatives reveals common interaction patterns that are likely to be recapitulated by this compound. For instance, in many kinase-inhibitor complexes, the pyrazole core sits (B43327) in the adenine-binding pocket, mimicking the interactions of the purine (B94841) ring of ATP.

| Ligand Moiety | Potential Interacting Residue(s) | Interaction Type | Typical Distance (Å) |

|---|---|---|---|

| Pyrazole N2 | Hinge Region Backbone N-H | Hydrogen Bond | 2.8 - 3.2 |

| 4-Amino Group | Hinge Region Backbone C=O | Hydrogen Bond | 2.9 - 3.3 |

| 4-Amino Group | Asp, Glu Side Chain | Hydrogen Bond / Salt Bridge | 2.7 - 3.5 |

| Oxetane Oxygen | Ser, Thr, Asn Side Chain | Hydrogen Bond | 2.8 - 3.4 |

| Pyrazole Ring | Hydrophobic Pocket (Ala, Val, Leu, Ile) | van der Waals / Hydrophobic | 3.5 - 4.5 |

The binding of a ligand like this compound can induce or stabilize specific conformations of the target protein. Kinases, for example, are highly dynamic, and their conformation is tightly regulated. The binding of an inhibitor to the ATP-binding site can lock the kinase in an inactive conformation, preventing the conformational changes required for catalysis. The specific conformation stabilized (e.g., DFG-in or DFG-out) depends on the detailed interactions of the inhibitor with the DFG motif and other regulatory elements of the kinase domain. The analysis of a co-crystal structure would reveal these conformational details, providing a static snapshot of the inhibited state. This information is critical for understanding the mechanism of inhibition and for designing next-generation inhibitors with improved potency and selectivity.

Advanced Applications and Future Research Directions

Development of 1-(oxetan-3-yl)-1H-pyrazol-4-amine Derivatives as Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating biological pathways and validating new drug targets. Derivatives of this compound are well-suited for this purpose due to the inherent reactivity of the 4-amino-pyrazole substructure, which allows for the attachment of various reporter tags, such as fluorophores or biotin, and photo-reactive groups for target identification studies.